

(S)-3-Methylpiperidine: A Chiral Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name: 3-Methylpiperidine

Cat. No.: B147322

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(An In-depth Technical Guide)

Introduction

(S)-**3-Methylpiperidine** is a chiral heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1] The piperidine scaffold is one of the most prevalent N-heterocycles found in drugs approved by the US Food and Drug Administration (FDA).[2] The introduction of a chiral center, as in (S)-**3-Methylpiperidine**, provides the stereochemical specificity often required for potent and selective interaction with biological targets.[3] As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects, the demand for versatile and enantiomerically pure intermediates like (S)-**3-Methylpiperidine** has grown significantly.[4][5] This guide provides a technical overview of its properties, synthesis, applications, and safety, tailored for professionals in drug discovery and chemical research.

Physicochemical and Safety Data

(S)-**3-Methylpiperidine** is a colorless to pale yellow liquid with a characteristic amine-like odor.[6][7] It is a flammable and corrosive compound requiring careful handling.[8] Below is a summary of its key physical, chemical, and safety properties.

Table 1: Physicochemical Properties of **3-Methylpiperidine**

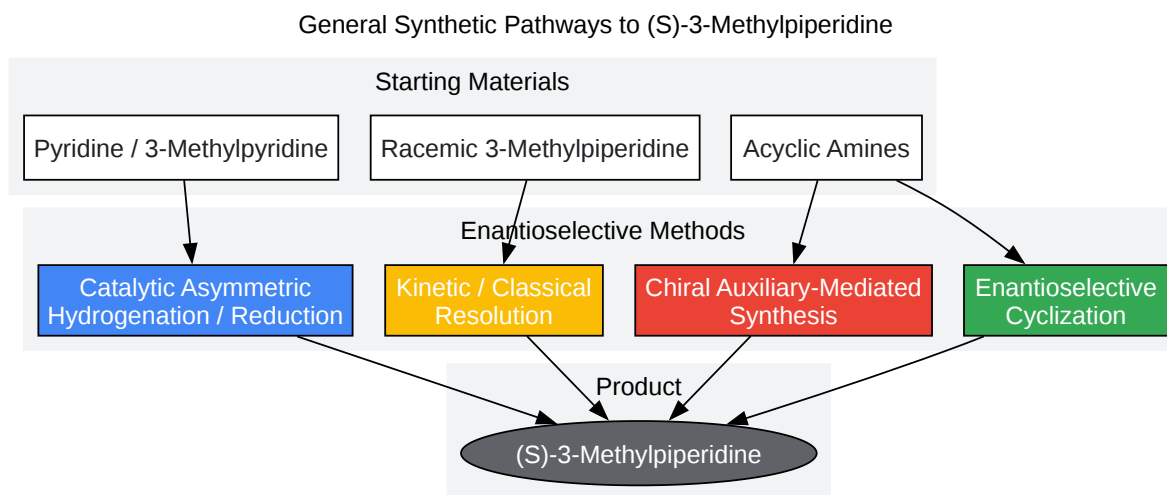
Property	Value	Source(s)
CAS Number	626-56-2 (Racemate)	17305-22-5 ((S)-enantiomer) [9] [10]
Molecular Formula	C ₆ H ₁₃ N	
Molecular Weight	99.17 g/mol	[11]
Appearance	Colorless to pale yellow liquid	[6] [7]
Boiling Point	125-126 °C at 763 mmHg	[12]
Melting Point	-24 °C	[7]
Density	0.845 g/mL at 25 °C	[12]
Refractive Index (n _{20/D})	1.447	[12]
Flash Point	8 °C / 46.4 °F	[7]
Water Solubility	Miscible	[7]
pKa	10.49 ± 0.10 (Predicted)	[10]

Table 2: Hazard and Safety Information

Identifier	Description	Source(s)
GHS Pictograms	Flame, Corrosion, Exclamation Mark	[12]
Signal Word	Danger	[8]
Hazard Statements	H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation.	[8][13]
Precautionary Statements	P210: Keep away from heat, sparks, open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[13]

Synthesis of (S)-3-Methylpiperidine

The enantioselective synthesis of chiral piperidines is a significant area of research, with several effective strategies developed to access enantiomerically pure compounds like (S)-**3-Methylpiperidine**. These methods are crucial for providing the necessary materials for drug development pipelines.



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Caption: Key synthetic strategies for producing enantiopure (S)-**3-Methylpiperidine**.

Key synthetic approaches include:

- **Catalytic Asymmetric Hydrogenation:** This is one of the most direct and atom-economical methods. It involves the asymmetric reduction of pyridine or 3-methylpyridine precursors using chiral metal catalysts, often based on rhodium (Rh) or iridium (Ir).^{[2][4][14]} A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity, which are then reduced to the corresponding piperidines.^{[15][16][17]}
- **Chiral Auxiliary-Mediated Synthesis:** This classical strategy involves temporarily attaching a chiral molecule (an auxiliary) to a precursor to direct a stereoselective reaction.^[18] For example, chiral amino alcohols like (R)-phenylglycinol can be used to form rigid bicyclic systems that control the stereochemistry of subsequent alkylation or reduction steps.^[19] After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.^[18]

- Resolution of Racemates: Racemic **3-methylpiperidine** can be separated into its constituent enantiomers through classical resolution (forming diastereomeric salts with a chiral acid) or kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme.
- Enantioselective C-H Functionalization: Modern methods have been developed for the catalytic, regio- and enantio-selective functionalization of C-H bonds in acyclic amines to construct the chiral piperidine ring.[\[20\]](#)

Example Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

The following protocol is a representative example for the synthesis of enantioenriched 3-substituted piperidines, adapted from a rhodium-catalyzed asymmetric reductive Heck reaction methodology.[\[15\]](#)[\[16\]](#) This process involves the formation of a 3-substituted tetrahydropyridine intermediate, which is subsequently reduced.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Intermediate)

- Under a nitrogen atmosphere, dissolve sodium borohydride (NaBH_4 , 20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) and cool the solution to $-78\text{ }^\circ\text{C}$.
- Add phenyl chloroformate (20 mmol) dropwise to the solution.
- Maintain the reaction at $-78\text{ }^\circ\text{C}$ for 3 hours.
- Quench the reaction by adding water (50 mL).
- Extract the mixture twice with diethyl ether (Et_2O , 30 mL each).
- Combine the organic layers and wash sequentially with 1N NaOH (twice) and 1N HCl (twice).
- Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.
- Purify the crude product using a short silica gel pad with an acetone/hexane gradient to yield the dihydropyridine intermediate.[\[15\]](#)

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

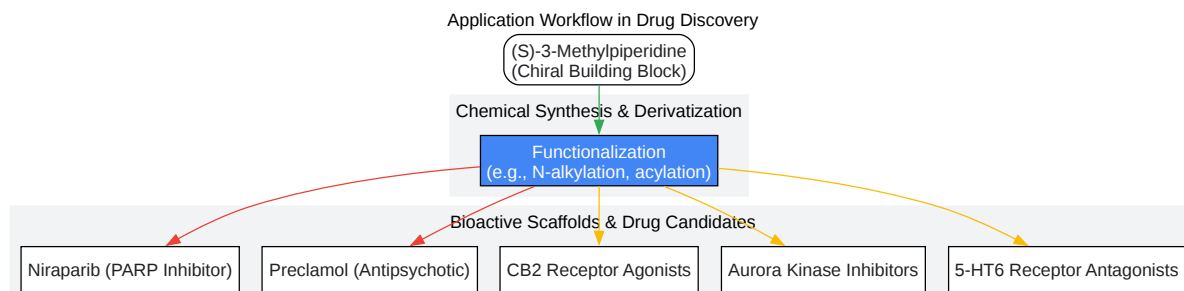
- To a sealed vial under an argon atmosphere, add $[\text{Rh}(\text{cod})\text{OH}]_2$ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).^[15]
- Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and an aqueous solution of cesium hydroxide (CsOH, 50 wt%, 2.0 equiv).
- Stir the catalyst solution at 70 °C for 10 minutes.
- Add the boronic acid (e.g., an arylboronic acid, 3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).
- Stir the resulting mixture at 70 °C for 20 hours.
- After cooling, dilute the mixture with Et₂O (5 mL) and pass it through a silica plug.
- Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.^[15]

Step 3: Reduction to 3-Substituted Piperidine

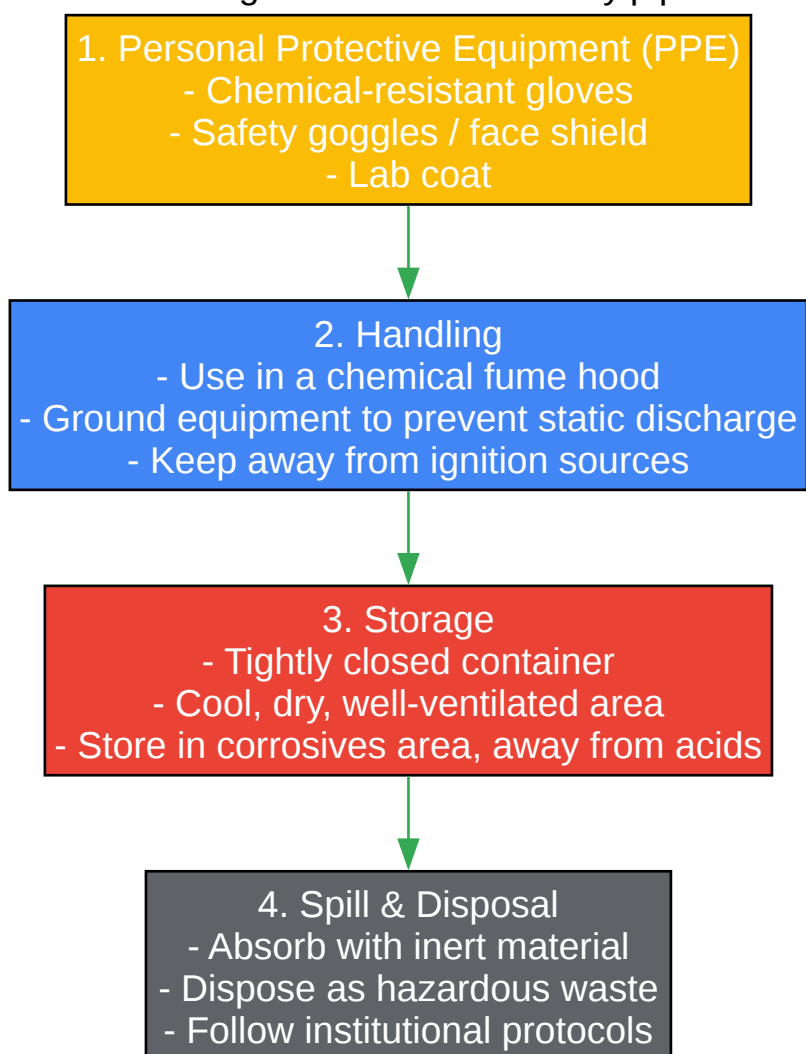
- The resulting tetrahydropyridine can be reduced to the final piperidine product using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the desired enantioenriched 3-substituted piperidine.^[16]

Applications in Drug Development

The (S)-**3-methylpiperidine** moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and clinical drug candidates.^{[2][21]} Its structural rigidity and chiral nature are key to achieving high-affinity binding and selectivity for various biological targets.



Safe Handling Workflow for 3-Methylpiperidine



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